molecular formula C9H8Cl2FNO2S B3010039 7,8-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride CAS No. 2411284-04-1

7,8-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride

Cat. No.: B3010039
CAS No.: 2411284-04-1
M. Wt: 284.13
InChI Key: LUNKTERQKGUEPA-UHFFFAOYSA-N
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Description

7,8-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a chemical compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of two chlorine atoms at the 7th and 8th positions, a sulfonyl fluoride group at the 2nd position, and a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of 3,4-dihydroisoquinoline followed by the introduction of the sulfonyl fluoride group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like sulfuryl fluoride or sulfonyl chloride. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

7,8-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms and the sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The dihydroisoquinoline core can be oxidized to form isoquinoline derivatives or reduced to yield tetrahydroisoquinoline derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with various reagents to form complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include a variety of substituted isoquinoline and tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

7,8-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7,8-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, depending on the specific targets involved. The compound’s ability to modulate enzyme activity and protein function makes it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dichloro-3,4-dihydroisoquinoline: Lacks the sulfonyl fluoride group but shares the dihydroisoquinoline core and chlorine substituents.

    3,4-Dihydro-1H-isoquinoline-2-sulfonyl fluoride: Similar structure but without the chlorine substituents.

    7,8-Dichloroisoquinoline: Contains the chlorine substituents but lacks the dihydro and sulfonyl fluoride groups.

Uniqueness

7,8-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is unique due to the combination of its chlorine substituents, dihydroisoquinoline core, and sulfonyl fluoride group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

7,8-dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2FNO2S/c10-8-2-1-6-3-4-13(16(12,14)15)5-7(6)9(8)11/h1-2H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNKTERQKGUEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2Cl)Cl)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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